TFC 007

Übersicht

Beschreibung

TFC 007 ist ein potenter Inhibitor der hämatopoetischen Prostaglandin-D-Synthase, einem Enzym, das an der Produktion von Prostaglandin D2 beteiligt ist. Diese Verbindung hat in der wissenschaftlichen Forschung, insbesondere in den Bereichen Immunologie und Entzündung, ein großes Potenzial gezeigt .

Wissenschaftliche Forschungsanwendungen

TFC 007 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in der Untersuchung von Enzyminhibition und Reaktionsmechanismen verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation von Immunantworten und Entzündungen.

Industrie: Einsatz bei der Entwicklung neuer Pharmazeutika und chemischer Sonden.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die hämatopoetische Prostaglandin-D-Synthase hemmt und so die Produktion von Prostaglandin D2 reduziert. Diese Hemmung erfolgt durch die Bindung von this compound an das aktive Zentrum des Enzyms, wodurch die Umwandlung von Prostaglandin H2 in Prostaglandin D2 verhindert wird . Zu den beteiligten molekularen Zielen gehören die aktiven Zentrumreste der hämatopoetischen Prostaglandin-D-Synthase .

Wirkmechanismus

Target of Action

The primary target of TFC 007 is the Hematopoietic Prostaglandin D Synthase (H-PGDS) . H-PGDS is an enzyme that plays a crucial role in the production of prostaglandin D2 (PGD2), a prostanoid involved in inflammation and allergic responses .

Mode of Action

This compound acts as a potent inhibitor of H-PGDS . It shows high inhibitory activity against the H-PGDS enzyme, with an IC50 value of 83 nM . This means that this compound can effectively reduce the activity of H-PGDS, thereby decreasing the production of PGD2 .

Biochemical Pathways

By inhibiting H-PGDS, this compound affects the prostaglandin synthesis pathway . This pathway is responsible for the production of various prostanoids, including PGD2. As a result of H-PGDS inhibition, the production of PGD2 is reduced, which can influence various physiological processes, including inflammation and allergic responses .

Pharmacokinetics

The compound’s solubility in dmso (4876 mg/mL) suggests that it may have good bioavailability .

Result of Action

The inhibition of H-PGDS and subsequent reduction in PGD2 production by this compound can lead to a decrease in inflammation and allergic responses . For instance, this compound has been shown to inhibit PGD2 production and reduce late-phase nasal blockage in an animal model of allergic rhinitis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TFC 007 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Eine gängige Methode beinhaltet die Reaktion von 4-Morpholinylcarbonyl-1-Piperidinylphenyl mit Phenoxy-5-Pyrimidinecarboxamid unter bestimmten Bedingungen . Die Reaktion erfordert typischerweise die Verwendung von Lösungsmitteln wie Methanol und Tetrahydrofuran sowie Katalysatoren wie Palladium auf Kohlenstoff .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TFC 007 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, sind Wasserstoffgas für Reduktionsreaktionen und verschiedene Oxidationsmittel für Oxidationsreaktionen. Lösungsmittel wie Dimethylsulfoxid und Methanol werden häufig verwendet .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise führen Reduktionsreaktionen typischerweise zu desoxygenierten Derivaten, während Substitutionsreaktionen eine Vielzahl von substituierten Verbindungen erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von TFC 007

This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Inhibitor der hämatopoetischen Prostaglandin-D-Synthase. Es zeigt vernachlässigbare Auswirkungen auf andere Enzyme wie Cyclooxygenase-1, Cyclooxygenase-2 und Lipoxygenase . Diese Selektivität macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und in potenziellen therapeutischen Anwendungen .

Eigenschaften

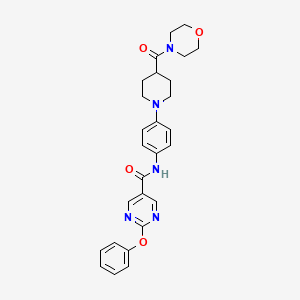

IUPAC Name |

N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O4/c33-25(21-18-28-27(29-19-21)36-24-4-2-1-3-5-24)30-22-6-8-23(9-7-22)31-12-10-20(11-13-31)26(34)32-14-16-35-17-15-32/h1-9,18-20H,10-17H2,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSSUSRERAMBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCOCC2)C3=CC=C(C=C3)NC(=O)C4=CN=C(N=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.